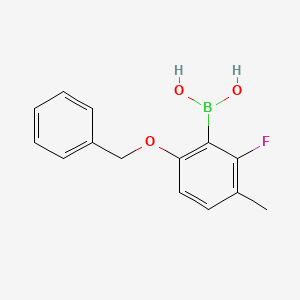

6-Benzyloxy-2-fluoro-3-methylphenylboronic acid

Description

BenchChem offers high-quality 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-fluoro-3-methyl-6-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BFO3/c1-10-7-8-12(13(14(10)16)15(17)18)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIAFLFHRTMXSRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)C)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid

This guide provides an in-depth exploration of a robust and reliable synthetic pathway for 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid, a key building block in contemporary drug discovery and development. This document is intended for an audience of researchers, scientists, and professionals in the field of medicinal chemistry and process development. We will delve into the strategic considerations behind the synthetic design, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and reproducible outcome.

Introduction: The Significance of Fluorinated Arylboronic Acids

Substituted arylboronic acids are indispensable tools in modern organic synthesis, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3][4][5] This reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures. The introduction of fluorine atoms into pharmacologically active molecules is a widely employed strategy to modulate their metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated arylboronic acids, such as 6-benzyloxy-2-fluoro-3-methylphenylboronic acid, are highly sought-after intermediates in the synthesis of novel therapeutic agents.

The title compound, with its unique substitution pattern—a bulky benzyloxy protecting group, a directing fluoro group, and a methyl group—presents specific synthetic challenges that necessitate a carefully designed and executed synthetic strategy.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of 6-benzyloxy-2-fluoro-3-methylphenylboronic acid points towards a halogen-metal exchange followed by borylation as the most direct and efficient approach. The key disconnection is the C-B bond, leading back to a suitable aryl halide precursor.

Caption: Retrosynthetic analysis of the target molecule.

The commercially available aryl bromide, 2-(benzyloxy)-1-bromo-4-fluoro-3-methylbenzene, serves as an ideal starting material.[6] The core of this synthetic strategy revolves around a low-temperature lithium-halogen exchange to generate a transient aryllithium species, which is then trapped with a suitable boron electrophile.

The choice of a lithium-halogen exchange over a direct deprotonation (lithiation) is dictated by the substitution pattern of the aromatic ring. While the fluorine atom is an ortho-directing group for lithiation, the presence of the bromine atom provides a more regioselective and predictable pathway for the introduction of the boronic acid functionality.[7][8][9]

Synthetic Pathway and Mechanism

The proposed synthesis proceeds in a single, high-yielding step from the aryl bromide precursor. The reaction is carried out under anhydrous conditions and an inert atmosphere to prevent quenching of the highly reactive organolithium intermediate.

Step 1: Lithium-Halogen Exchange and Borylation

The reaction is initiated by the treatment of 2-(benzyloxy)-1-bromo-4-fluoro-3-methylbenzene with a strong organolithium base, typically n-butyllithium (n-BuLi), at very low temperatures (-78 °C).[7][10][11] This low temperature is crucial to prevent side reactions, such as benzyne formation or decomposition of the aryllithium intermediate. The n-BuLi selectively exchanges with the bromine atom, which is more electropositive than the other substituents on the ring, to form the desired aryllithium species.

This intermediate is then quenched in situ with a trialkyl borate, most commonly trimethyl borate or triisopropyl borate.[10][12] The borate ester acts as the electrophile, and the aryllithium attacks the electron-deficient boron atom. The resulting boronate complex is then hydrolyzed under acidic conditions during the aqueous workup to yield the final product, 6-benzyloxy-2-fluoro-3-methylphenylboronic acid.

Caption: High-level overview of the synthetic workflow.

Detailed Experimental Protocol

Safety Precaution: Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water. All manipulations should be carried out by trained personnel in a fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, must be worn.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| 2-(Benzyloxy)-1-bromo-4-fluoro-3-methylbenzene | 311.18 | >97% | Commercial |

| n-Butyllithium in hexanes | 64.06 | 2.5 M | Commercial |

| Triisopropyl borate | 188.08 | >98% | Commercial |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | >99.9% | Commercial |

| 1 M Hydrochloric Acid (HCl) | 36.46 | - | Prepared in-house |

| Ethyl Acetate (EtOAc) | 88.11 | HPLC | Commercial |

| Brine (saturated NaCl solution) | - | - | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO4) | 120.37 | - | Commercial |

Step-by-Step Procedure

-

Reaction Setup: A 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.

-

Charging the Flask: 2-(Benzyloxy)-1-bromo-4-fluoro-3-methylbenzene (10.0 g, 32.1 mmol) is dissolved in anhydrous tetrahydrofuran (100 mL) and the solution is transferred to the reaction flask via cannula.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Lithium-Halogen Exchange: n-Butyllithium (14.1 mL of a 2.5 M solution in hexanes, 35.3 mmol, 1.1 equivalents) is added dropwise to the stirred solution over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is then stirred at -78 °C for an additional 1 hour.

-

Borylation: Triisopropyl borate (8.8 mL, 38.5 mmol, 1.2 equivalents) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. The resulting mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature slowly overnight.

-

Workup: The reaction is quenched by the slow addition of 1 M HCl (50 mL) at 0 °C. The mixture is then transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford a crude solid. The crude product is purified by recrystallization from a mixture of hexanes and ethyl acetate to yield 6-benzyloxy-2-fluoro-3-methylphenylboronic acid as a white to off-white solid.

Characterization and Expected Results

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Parameter | Expected Outcome |

| Yield | 75-85% |

| Appearance | White to off-white crystalline solid |

| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons, the benzylic methylene protons, the methyl protons, and a broad singlet for the boronic acid hydroxyl protons. |

| ¹³C NMR | The spectrum should show the expected number of carbon signals, including the characteristic C-B signal. |

| ¹⁹F NMR | A single resonance corresponding to the fluorine atom on the phenyl ring. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the product. |

Applications in Suzuki-Miyaura Cross-Coupling

6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is a versatile building block for the synthesis of complex biaryl and heteroaryl structures via the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4][5] This reaction typically involves a palladium catalyst, a base, and an aryl or vinyl halide/triflate coupling partner. The benzyloxy group is generally stable under these conditions, although care must be taken to avoid conditions that could lead to debenzylation.[13]

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The synthesis of 6-benzyloxy-2-fluoro-3-methylphenylboronic acid via a lithium-halogen exchange followed by borylation is a reliable and efficient method for the preparation of this valuable synthetic intermediate. The protocol outlined in this guide, when executed with attention to detail and adherence to safety precautions, will provide researchers with a consistent supply of this key building block for their drug discovery and development programs. The versatility of the boronic acid functional group ensures its continued importance in the field of organic synthesis.

References

- Indian Journal of Chemistry. (n.d.). Design, synthesis, characterization and biological evaluation, of some novel (E)-6- (benzyloxy)-2-(4-bromobenzylidene).

- Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid.

- Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

- EPO. (n.d.). PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678.

- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

- ResearchGate. (n.d.). Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi, followed....

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.

- Growing Science. (n.d.). Current Chemistry Letters Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl).

- Chemical Science (RSC Publishing). (n.d.). Borylation of fluorinated arenes using the boron-centred nucleophile B(CN)32− – a unique entry to aryltricyanoborates.

- PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid.

- The Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15.

- CHIMIA. (n.d.). Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds.

- Organic Syntheses Procedure. (n.d.). 1-bromo-2-fluorobenzene.

- RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.

- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

- PubMed Central (NIH). (n.d.). 4-Benzyloxy-2-bromo-1-methoxybenzene.

- ChemicalBook. (n.d.). 1-Bromo-3-fluoro-4-iodo-2-methyl-benzene synthesis.

- Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic.

- Google Patents. (n.d.). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.

- ResearchGate. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?.

- AOBChem. (n.d.). 2-(Benzyloxy)-1-bromo-4-fluoro-3-methylbenzene.

- Benchchem. (n.d.). preventing debenzylation of 2-(benzyloxy)-4-bromo-1-fluorobenzene.

- Infoscience. (n.d.). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.

- Sigma-Aldrich. (n.d.). 2-(BENZYLOXY)-1,3-DIBROMO-5-METHYLBENZENE AldrichCPR.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. scispace.com [scispace.com]

- 3. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. aobchem.com [aobchem.com]

- 7. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 [data.epo.org]

- 8. chimia.ch [chimia.ch]

- 9. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

- 10. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Modern Chemistry

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This class of compounds offers a remarkable combination of stability, functional group tolerance, and reactivity, enabling the construction of complex biaryl and heterocyclic scaffolds that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

This guide focuses on a specific, highly functionalized derivative: 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid . The unique substitution pattern of this molecule—a bulky benzyloxy protecting group, a deactivating yet sterically influential fluoro moiety, and a methyl group—presents both opportunities and challenges in its application. The strategic placement of these groups allows for fine-tuning of electronic and steric properties, making it a valuable building block in targeted synthesis, particularly in the realm of medicinal chemistry and drug discovery.[1] This document serves as a comprehensive technical resource, providing insights into its chemical properties, a plausible synthetic pathway, and a detailed protocol for its application in a cornerstone cross-coupling reaction.

Physicochemical and Structural Properties

While extensive experimental data for 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is not widely published, we can infer its key properties based on its structure and the well-established chemistry of related arylboronic acids.

| Property | Value / Observation | Source / Justification |

| Chemical Formula | C₁₄H₁₄BFO₃ | Calculated |

| Molecular Weight | 260.07 g/mol | Calculated |

| CAS Number | 1451391-39-1 | [2] |

| MDL Number | MFCD11856037 | - |

| Appearance | Expected to be a white to off-white solid. | Analogy to similar arylboronic acids.[3][4][5] |

| Melting Point | Data not available. | [2] |

| Solubility | Likely soluble in organic solvents like DMF, DMSO, and alcohols; limited solubility in water. | General property of arylboronic acids. |

| Stability | Moderately stable to air and moisture but may undergo dehydration to form boroxines. Best stored under inert atmosphere at low temperatures. | General property of arylboronic acids. |

Structural Diagram

Caption: Plausible synthetic workflow for the target boronic acid.

Reactivity Profile and Mechanistic Considerations

The reactivity of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid in Suzuki-Miyaura coupling is governed by a delicate interplay of electronic and steric factors.

-

Electronic Effects: The electron-withdrawing nature of the fluorine atom can enhance the Lewis acidity of the boron center, potentially accelerating the transmetalation step, which is often rate-limiting in the catalytic cycle.

-

Steric Hindrance: The ortho-benzyloxy group introduces significant steric bulk around the boronic acid moiety. This can hinder the approach of the palladium complex, potentially requiring more forcing reaction conditions or the use of specialized, sterically demanding phosphine ligands (e.g., Buchwald-type ligands) to facilitate efficient coupling.

Application in Suzuki-Miyaura Cross-Coupling: A Self-Validating Protocol

The true utility of a building block like 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is demonstrated in its ability to reliably form new carbon-carbon bonds. The following protocol is a robust, self-validating system for the Suzuki-Miyaura coupling of this boronic acid with a generic aryl bromide. The causality for each step is explained to provide a deeper understanding of the experimental design.

Representative Protocol: Coupling with an Aryl Bromide

This protocol is adapted from a general procedure for the synthesis of biaryl compounds and serves as an authoritative starting point for optimization. [6] Step 1: Reagent and Solvent Preparation

-

Rationale: The Suzuki-Miyaura coupling is sensitive to oxygen. Degassing the solvent is crucial to prevent the oxidation of the Pd(0) catalyst and the phosphine ligand, which would lead to catalyst deactivation and lower yields.

-

Procedure: A reaction vessel (e.g., a sealed tube or microwave vial) is charged with 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid (1.2 equivalents), the desired aryl bromide (1.0 equivalent), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equivalents). The vessel is sealed with a septum, and the atmosphere is exchanged with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times. Anhydrous, degassed solvent (e.g., DMF, 1,4-dioxane, or toluene/water mixture) is then added via syringe.

Step 2: Catalyst and Ligand Addition

-

Rationale: A pre-catalyst/ligand system is often used for convenience and stability. The choice of ligand is critical; for sterically hindered coupling partners, bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Procedure: A palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents), is added to the reaction mixture under a positive pressure of inert gas. The choice of catalyst and ligand may need to be optimized depending on the specific aryl halide used.

Step 3: Reaction Execution

-

Rationale: The reaction temperature is a critical parameter. Higher temperatures are often required to overcome the activation energy for the transmetalation and reductive elimination steps, especially with sterically hindered substrates.

-

Procedure: The sealed reaction vessel is heated to a temperature typically ranging from 80 to 120 °C. The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 4: Work-up and Purification

-

Rationale: The work-up procedure is designed to remove the inorganic salts, the catalyst, and any unreacted starting materials. The choice of extraction solvent and purification method is determined by the polarity and solubility of the desired product.

-

Procedure: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The mixture is washed with water and brine to remove inorganic byproducts. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure biaryl product.

Workflow Visualization

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling.

Conclusion and Future Outlook

6-Benzyloxy-2-fluoro-3-methylphenylboronic acid represents a sophisticated building block for organic synthesis. While specific, publicly available data on its properties are scarce, its structural features suggest significant potential in applications where precise control of steric and electronic factors is paramount, such as in the development of novel pharmaceutical agents. The protocols and insights provided in this guide offer a solid foundation for researchers to effectively utilize this and similar substituted phenylboronic acids in their synthetic endeavors. As with any specialized reagent, empirical optimization of reaction conditions will be key to unlocking its full potential in the synthesis of next-generation molecules.

References

-

Synthesis and Evaluation of Novologues as C-Terminal Hsp90 Inhibitors with Cytoprotective Activity against Sensory Neuron Glucotoxicity. PMC - NIH. Available at: [Link]

-

Palladium-Catalyzed Modular Assembly of Electron-Rich Alkenes, Dienes, Trienes, and Enynes from (E)-1,2-Dichlorovinyl Phenyl Ether. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link]

-

Comparison of Boron-Assisted Oxime and Hydrazone Formations Leads to the Discovery of a Fluorogenic Variant. The Royal Society of Chemistry. Available at: [Link]

-

Certificate of analysis. Alfa Aesar. Available at: [Link]

-

Certificate of analysis - 3-Methylbenzeneboronic acid. Thermo Fisher Scientific. Available at: [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at: [Link]

- JP2023501666A - A Novel Chemical Method for Making 6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine, a Key Intermediate of NT-814. Google Patents.

-

Certificate of analysis - 2-Fluoro-4-methylbenzeneboronic acid. Alfa Aesar. Available at: [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. boronpharm.com [boronpharm.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. Synthesis and Evaluation of Novologues as C-Terminal Hsp90 Inhibitors with Cytoprotective Activity against Sensory Neuron Glucotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Application of 6-Benzyloxy-2-fluoro-3-methylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Multi-substituted Phenylboronic Acids

Phenylboronic acids are indispensable tools in modern organic synthesis, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust method for forming carbon-carbon bonds.[1] The specific substitution pattern of 6-benzyloxy-2-fluoro-3-methylphenylboronic acid imparts a unique combination of steric and electronic properties, making it a valuable asset in the synthesis of complex molecules.

The strategic placement of its functional groups offers several advantages:

-

2-Fluoro Group: The fluorine atom at the ortho-position significantly influences the electronic nature of the boronic acid, increasing its Lewis acidity.[2] This can impact its reactivity in cross-coupling reactions. In a medicinal chemistry context, fluorine substitution is a well-established strategy to enhance metabolic stability and modulate the pharmacokinetic profile of drug candidates.[3]

-

3-Methyl Group: The methyl group introduces steric bulk and alters the electronic properties of the phenyl ring.

-

6-Benzyloxy Group: The benzyloxy group serves as a bulky protecting group for a phenol and can participate in further chemical transformations. Its presence also contributes to the steric hindrance around the boronic acid moiety.

The combination of these substituents, particularly the ortho-fluoro and ortho-benzyloxy groups, creates a sterically hindered environment around the boronic acid. This presents both challenges and opportunities in its synthetic applications, which will be addressed in this guide.

Proposed Synthesis of 6-Benzyloxy-2-fluoro-3-methylphenylboronic Acid

Given the absence of a commercial source, a de novo synthesis is required. A plausible and efficient synthetic route can be designed based on established methodologies for the preparation of substituted phenylboronic acids.[1][4] The proposed pathway involves a multi-step sequence starting from a readily available substituted benzene derivative.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example based on analogous transformations. Optimization of reaction conditions would be necessary.

Step 1: Synthesis of 1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene

-

To a solution of 1-bromo-3-fluoro-2-methyl-4-nitrobenzene in a suitable aprotic polar solvent (e.g., DMF or DMSO), add benzyl alcohol and a strong base (e.g., sodium hydride or potassium carbonate).

-

Heat the reaction mixture at a temperature typically ranging from 80 to 120 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, allowing for the displacement of the bromide by the benzyl alkoxide.

Step 2: Synthesis of 4-(Benzyloxy)-2-fluoro-3-methylaniline

-

Dissolve the product from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. Common methods include using iron powder in the presence of an acid (e.g., HCl or acetic acid) or catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

If using iron, filter the reaction mixture through celite to remove solid byproducts. If using catalytic hydrogenation, filter to remove the catalyst.

-

Concentrate the filtrate to obtain the crude aniline derivative, which can be purified further if necessary.

Step 3: Synthesis of 1-Bromo-4-(benzyloxy)-2-fluoro-3-methylbenzene

-

Dissolve the aniline derivative from Step 2 in an aqueous acidic solution (e.g., HBr).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO2) in water dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent, wash, dry, and concentrate. Purify by column chromatography.

Causality: The Sandmeyer reaction is a reliable method for converting an aromatic amine into a bromide.

Step 4: Synthesis of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid

-

Dissolve the aryl bromide from Step 3 in a dry, aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a solution of n-butyllithium or t-butyllithium in hexanes dropwise. Maintain the temperature below -70 °C.

-

After stirring for a short period, add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) dropwise, again maintaining a low temperature.[4]

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction by adding an aqueous acid solution (e.g., HCl or H2SO4).

-

Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude boronic acid.

-

Purification can be achieved by recrystallization or by forming the pinacol ester followed by hydrolysis.

Causality: The lithium-halogen exchange generates a highly reactive aryllithium species, which then acts as a nucleophile, attacking the electrophilic boron atom of the trialkyl borate. Subsequent hydrolysis yields the desired boronic acid.[1]

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 6-benzyloxy-2-fluoro-3-methylphenylboronic acid.

Spectroscopic Data (Expected)

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons on the phenyl ring (typically in the δ 6.5-7.5 ppm region), showing coupling to the fluorine atom. - Protons of the benzyl group: a singlet for the methylene protons (around δ 5.0-5.2 ppm) and multiplets for the aromatic protons of the benzyl ring (around δ 7.2-7.5 ppm). - A singlet for the methyl group protons (around δ 2.1-2.3 ppm). - A broad singlet for the B(OH)₂ protons, which may be exchangeable with D₂O. |

| ¹³C NMR | - Aromatic carbons showing C-F couplings.[5] - The carbon bearing the boron atom will be a broad signal. - Signals for the benzyloxy and methyl carbons. |

| ¹⁹F NMR | - A singlet or a multiplet (depending on coupling to nearby protons) in the typical range for an aryl fluoride.[6] This technique is particularly useful for confirming the presence and environment of the fluorine atom.[2] |

| ¹¹B NMR | - A broad singlet in the region of δ 28-34 ppm, characteristic of a trigonal planar boronic acid. |

| Mass Spec. | - The molecular ion peak corresponding to the calculated mass of the compound. |

Systematic NMR studies on fluorinated phenylboronic acids provide a strong basis for predicting these spectral features.[6][7]

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of 6-benzyloxy-2-fluoro-3-methylphenylboronic acid is as a coupling partner in Suzuki-Miyaura reactions to synthesize complex biaryl structures.[8]

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine 6-benzyloxy-2-fluoro-3-methylphenylboronic acid (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst with a suitable ligand; 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2-3 equivalents).

-

Add a degassed solvent system (e.g., dioxane/water, toluene/water, or DMF).

-

Purge the vessel with an inert gas (argon or nitrogen) and heat the reaction mixture (typically 80-110 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

Considerations for a Sterically Hindered Substrate

The presence of substituents at the 2- and 6-positions of the phenylboronic acid introduces significant steric hindrance, which can impede the transmetalation step of the catalytic cycle.[9][10] To overcome this, several strategies can be employed:

-

Choice of Catalyst and Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or Buchwald-type ligands) are often effective in promoting the coupling of sterically hindered substrates.[10]

-

Base Selection: The choice of base can be critical. Stronger bases like cesium carbonate or potassium phosphate are often more effective than sodium or potassium carbonate in these challenging couplings.

-

Reaction Conditions: Higher temperatures or the use of microwave irradiation can help overcome the activation energy barrier for sterically demanding couplings.

Conclusion

6-Benzyloxy-2-fluoro-3-methylphenylboronic acid represents a highly functionalized building block with considerable potential for the synthesis of novel compounds in drug discovery and materials science.[11][12] While its synthesis requires a multi-step approach, the methodologies are well-established in organic chemistry. Successful application in Suzuki-Miyaura cross-coupling reactions, particularly with challenging substrates, can be achieved through careful selection of catalysts, ligands, and reaction conditions. This guide provides a solid foundation for researchers to synthesize, characterize, and effectively utilize this and other sterically hindered, electronically modified phenylboronic acids in their research endeavors.

References

- Baker, S. J., et al. (2010).

- Silva, F., et al. (2018).

- Klis, J., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3422.

- U.S. Patent No. 6,576,789 B1. (2003). Process for the preparation of substituted phenylboronic acids.

- Klis, J., et al. (2018). ¹³C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Magnetic Resonance in Chemistry, 56(10), 963-970.

-

PubChem. (n.d.). (2,6-Difluoro-3-methylphenyl)boronic acid. Retrieved from [Link]

- Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, 7(22), 4915–4917.

- Górski, K., et al. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Magnetic Resonance in Chemistry, 52(11), 695-703.

-

MySkinRecipes. (n.d.). (2,4-Difluoro-3-methylphenyl)boronic acid. Retrieved from [Link]

- Barroso, S., et al. (2023). Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. Organic & Biomolecular Chemistry, 21(45), 9141-9145.

- Jaf, S. Z., et al. (2018). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 16(34), 6245-6250.

- Varghese, J. J., et al. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(02), 001-013.

-

OrBi. (n.d.). Synthesis and radioligand binding assays of 6, 7 or 8 benzyloxy analogs of 1-(3,4-dimethoxybenzyl)- or bis-isoquinoliniums. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.

- de la Torre, D., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 2186–2193.

- Moir, M., et al. (2017). Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate Rearrangement/1,3-Borotropic Shift Sequence. Journal of the American Chemical Society, 139(27), 9252–9255.

-

FDA. (n.d.). 6-(4-BROMO-2-CHLORO-ANILINO)-7-FLUORO-3H-BENZIMIDAZOLE-5-CARBOXAMIDE. Retrieved from [Link]

- Sato, K., & Anzai, J. I. (2017).

- Wang, C., et al. (2022). Phenylboronic-Acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega, 7(3), 2635–2646.

- Billingsley, K. L., & Buchwald, S. L. (2007). An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions.

- Klis, J., et al. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Magnetic Resonance in Chemistry, 52(11), 695-703.

- Senczyna, B., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2306–2316.

- Brioche, J., et al. (2019).

-

Pharmaffiliates. (n.d.). 5-(2-Fluoro-3-methoxyphenyl)-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (2, 4-Difluoro-3-methylphenyl)boronic acid [myskinrecipes.com]

- 4. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Influence of fluorine substituents on the NMR properties of phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. japsonline.com [japsonline.com]

- 12. pubs.acs.org [pubs.acs.org]

6-Benzyloxy-2-fluoro-3-methylphenylboronic acid molecular structure

An In-depth Technical Guide to 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid: Synthesis, Characterization, and Application

Executive Summary: 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is a specialized organic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique trifunctional substitution pattern—a benzyloxy group for protecting hydroxyl functionalities, a fluorine atom to modulate electronic properties and metabolic stability, and a methyl group for steric and electronic influence—makes it a valuable reagent in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, a plausible and detailed synthetic route based on established lithiation-borylation methodology, predicted spectroscopic data for its characterization, and its application in Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this important synthetic intermediate.

Introduction

The Role of Phenylboronic Acids in Modern Organic Synthesis

Phenylboronic acids are a class of organoboron compounds that have become indispensable in modern organic synthesis. Their stability, low toxicity, and remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds have established them as key reagents in a multitude of chemical transformations. The most notable of these is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the construction of biaryl and substituted aromatic systems, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2]

Significance of Fluorine and Benzyloxy Moieties in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry.[3][4][5] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] The benzyloxy group, on the other hand, is a common protecting group for hydroxyl functionalities, allowing for selective reactions at other sites of a complex molecule. Its stability under a wide range of reaction conditions and its ease of removal make it a valuable tool in multi-step organic synthesis.

6-Benzyloxy-2-fluoro-3-methylphenylboronic acid: A Key Building Block

6-Benzyloxy-2-fluoro-3-methylphenylboronic acid combines the advantageous features of a phenylboronic acid with the strategic placement of fluorine, a methyl group, and a benzyloxy protecting group. This specific arrangement allows for its use as a versatile building block in the synthesis of highly substituted and complex organic molecules. Its application in Suzuki-Miyaura coupling reactions enables the introduction of the benzyloxy-fluoro-methyl-phenyl moiety into a wide range of substrates, providing a pathway to novel compounds with potential applications in drug discovery and materials science.

Physicochemical and Structural Properties

Molecular Structure

The molecular structure of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is characterized by a benzene ring substituted with a boronic acid group [-B(OH)₂], a benzyloxy group [-OCH₂C₆H₅], a fluorine atom, and a methyl group [-CH₃] in a specific ortho-, meta-, and para-arrangement relative to the carbon-boron bond.

Calculated Physicochemical Properties

While experimental data for this specific molecule is not widely available, its physicochemical properties can be estimated using computational models. These properties are crucial for understanding its solubility, reactivity, and handling.

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₄BFO₃ |

| Molecular Weight | 260.07 g/mol |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

Synthesis and Purification

Retrosynthetic Analysis and Proposed Synthetic Route

A plausible and efficient synthesis of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid involves a lithiation-borylation reaction of a suitable halogenated precursor.[6][7] The retrosynthetic analysis points to a substituted bromobenzene as a key intermediate.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ajrconline.org [ajrconline.org]

- 4. researchgate.net [researchgate.net]

- 5. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid

This guide provides a comprehensive technical overview of the essential spectroscopic methodologies for the structural elucidation and purity assessment of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid. Tailored for researchers, medicinal chemists, and process development scientists, this document moves beyond mere data reporting to offer a foundational understanding of the principles behind the analytical techniques, the rationale for experimental parameter selection, and the interpretation of the resulting data. The protocols and predictive data herein are grounded in established principles of spectroscopy and analysis of structurally related molecules.

Introduction: The Structural Significance of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid

6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is a highly functionalized building block of significant interest in organic synthesis, particularly in the construction of complex molecular architectures for drug discovery and materials science. Its utility is derived from the orthogonal reactivity of its key structural features:

-

Arylboronic Acid: A versatile functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.[1]

-

Fluorine Substituent: The presence of a fluorine atom can profoundly influence the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability, making it a valuable feature in medicinal chemistry.[2]

-

Benzyloxy Group: A common protecting group for phenols, which can be selectively removed under various conditions. It also contributes to the molecule's overall steric and electronic profile.

-

Methyl Group: This substituent provides steric bulk and influences the electronic nature of the aromatic ring.

Accurate and unambiguous characterization of this molecule is paramount to ensure its identity, purity, and suitability for downstream applications. This guide outlines the core spectroscopic techniques required for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid. A multi-nuclear approach (¹H, ¹³C, ¹⁹F, ¹¹B) is essential for a complete characterization.

Experimental Workflow for NMR Analysis

The following diagram outlines a robust workflow for acquiring high-quality NMR data for the target compound.

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for boronic acids as it can help to solubilize the compound and allows for the observation of exchangeable protons (B(OH)₂).

-

Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive nucleus, and a spectrum can often be obtained quickly with a small number of scans.

-

¹¹B NMR: Acquire a one-dimensional boron NMR spectrum. ¹¹B NMR is a valuable tool for observing the boron environment directly.[3] The chemical shifts can confirm the sp² hybridization state of the boronic acid.[4][5]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

The expected proton NMR spectrum will show distinct signals for each unique proton environment. The benzyloxy and methyl groups should be readily identifiable.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Justification |

| ~8.0 - 8.5 | Broad Singlet | 2H | B(OH )₂ | Boronic acid protons are acidic and exchangeable. Their chemical shift can vary with concentration and water content. In DMSO-d₆, they are often observed as a broad signal. |

| ~7.30 - 7.50 | Multiplet | 5H | Phenyl-H of Benzyloxy | Protons of the unsubstituted phenyl ring of the benzyloxy group typically appear in this region. |

| ~7.1 - 7.3 | Multiplet | 2H | Aromatic H | The two protons on the main phenylboronic acid ring will be coupled to each other and to the fluorine atom, resulting in complex multiplets. |

| ~5.2 | Singlet | 2H | -O-CH₂ -Ph | The benzylic methylene protons are adjacent to an oxygen atom and a phenyl group, leading to a downfield shift. A similar benzylic CH₂ signal appears at 5.23 ppm in a related structure. |

| ~2.3 | Singlet | 3H | Ar-CH₃ | The methyl group attached to the aromatic ring will appear as a singlet in the upfield aromatic region. A comparable methyl signal is seen at 2.49 ppm in a similar benzyloxy-methyl substituted aromatic compound. |

Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their electronic environment.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Justification |

| ~160 - 165 (d) | C -F | The carbon directly attached to the fluorine atom will appear significantly downfield and will be split into a doublet due to one-bond C-F coupling (¹JCF ≈ 240-250 Hz). |

| ~155 - 160 | C -OBn | The carbon atom bonded to the benzyloxy group will be downfield due to the electron-withdrawing effect of the oxygen atom. |

| ~137 | Quaternary C of Phenyl | The ipso-carbon of the phenyl group in the benzyloxy moiety. |

| ~130 - 135 (d) | Aromatic C -H | Aromatic carbons will appear in this region. Those ortho and meta to the fluorine will exhibit smaller C-F couplings. |

| ~128 - 129 | Phenyl C -H of Benzyloxy | Carbons of the unsubstituted phenyl ring. |

| ~115 - 125 (d) | Aromatic C -H | The electron-donating and -withdrawing effects of the substituents will determine the precise shifts. |

| ~110 - 120 | Quaternary C -CH₃ | The carbon bearing the methyl group. |

| Not Observed | C -B | The carbon attached to the boron atom often shows a very broad signal or is not observed due to quadrupolar relaxation of the boron nucleus. |

| ~70 | -O-C H₂-Ph | The benzylic carbon, shifted downfield by the adjacent oxygen. |

| ~15 - 20 | Ar-C H₃ | The methyl carbon will appear in the aliphatic region. |

Predicted ¹⁹F and ¹¹B NMR Data

-

¹⁹F NMR (376 MHz, DMSO-d₆): A single resonance is expected for the fluorine atom. Its chemical shift will be influenced by the other substituents on the ring. For fluorinated phenylboronic acids, the chemical shifts can vary, but a signal in the range of -110 to -140 ppm (relative to CFCl₃) is a reasonable prediction.[2][6]

-

¹¹B NMR (128 MHz, DMSO-d₆): A broad singlet is expected between δ 28-33 ppm , which is characteristic of a trigonal planar (sp² hybridized) arylboronic acid.[4][7] The observation of this signal provides direct evidence for the integrity of the boronic acid functionality.

Mass Spectrometry (MS): Confirmation of Molecular Weight and Formula

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of the target molecule. High-resolution mass spectrometry (HRMS) is particularly important for providing unambiguous elemental formula confirmation.

Experimental Protocol for HRMS (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

-

Data Acquisition: Acquire the spectrum in both positive and negative ion modes. In positive mode, look for the protonated molecule [M+H]⁺. In negative mode, adducts like [M-H]⁻ or [M+formate]⁻ may be observed. The choice of mode will depend on the compound's ability to be ionized.

-

Data Analysis: Compare the measured accurate mass of the molecular ion with the theoretical exact mass calculated for the elemental formula C₁₄H₁₄BFO₃. A mass accuracy of <5 ppm is required for confident formula assignment.

Predicted Mass Spectrometry Data

| Ion | Calculated Exact Mass | Expected Observation |

| [M+H]⁺ | 261.1093 | The protonated molecule in positive ion mode. |

| [M+Na]⁺ | 283.0912 | A common adduct observed in ESI-MS. |

| [M-H]⁻ | 259.0937 | The deprotonated molecule in negative ion mode. |

The characteristic isotopic pattern of boron (¹⁰B at ~20% and ¹¹B at ~80% abundance) should be observable in the mass spectrum, providing further confirmation.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy provides valuable information about the presence of specific functional groups within the molecule.

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3200 - 3600 (broad) | O-H stretch | B(O-H )₂ |

| ~3030 - 3100 | C-H stretch (aromatic) | Ar-H |

| ~2850 - 3000 | C-H stretch (aliphatic) | -C H₂-, -C H₃ |

| ~1600, ~1450 | C=C stretch | Aromatic Ring |

| ~1310 - 1380 | B-O stretch | B-O |

| ~1250 | C-O stretch | Ar-O -CH₂ |

| ~1100 - 1200 | C-F stretch | Ar-F |

Conclusion: A Multi-faceted Approach to Characterization

The structural elucidation of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid requires a synergistic application of multiple spectroscopic techniques. The relationship between these techniques and the structural information they provide is summarized below.

Caption: Interrelation of spectroscopic methods for full structural confirmation.

By combining the detailed connectivity information from ¹H and ¹³C NMR, direct observation of the key heteroatoms via ¹⁹F and ¹¹B NMR, confirmation of the molecular formula by HRMS, and identification of functional groups with IR spectroscopy, a researcher can be highly confident in the identity and purity of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid. This rigorous analytical approach is fundamental to ensuring the reliability and reproducibility of subsequent synthetic transformations and biological evaluations.

References

-

Jadhav, S. D., et al. (2023). Design, synthesis, characterization and biological evaluation, of some novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives. ResearchGate. Available at: [Link]

-

Olech, Z., et al. (2011). [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2550. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16427092, (2,6-Difluoro-3-methylphenyl)boronic acid. PubChem. Available at: [Link]

-

Kloskowski, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3469. Available at: [Link]

- Wrackmeyer, B. (1978). NMR Spectroscopy of Boron Compounds. NMR Basic Principles and Progress, 14, 1-117. (General reference for typical ¹¹B NMR chemical shifts).

-

Theranostics. (2018). Supporting Information. Theranostics, 8(15), 4215-4228. (Example of ¹⁹F NMR data). Available at: [Link]

-

Taylor, M. S., & Smith, A. M. (2010). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 15(4), 2445-2457. Available at: [Link]

-

El-Seedi, H. R., et al. (2022). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2022(2), M1382. Available at: [Link]

-

Pace, J. L., et al. (2010). A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(11), 4034-4047. Available at: [Link]

-

St-Onge, B., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education, 99(11), 3748-3755. Available at: [Link]

-

CCDC. (n.d.). Supplementary Information for a Royal Society of Chemistry publication. (General examples of NMR spectra). Available at: [Link]

-

ResearchGate. (n.d.). CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. Available at: [Link]

Sources

- 1. [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. par.nsf.gov [par.nsf.gov]

- 5. mdpi.com [mdpi.com]

- 6. thno.org [thno.org]

- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]

An In-Depth Technical Guide to the Solubility of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid in Common Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a critical physicochemical parameter that profoundly influences drug discovery, development, and formulation. This guide provides a comprehensive technical framework for determining the solubility of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid, a substituted arylboronic acid of interest in medicinal chemistry. In the absence of specific public domain data for this compound, this document outlines the fundamental principles governing the solubility of arylboronic acids, details robust experimental protocols for its determination, and discusses the critical role of solvent selection and analytical quantification. This guide is intended for researchers, scientists, and drug development professionals to establish a reliable and reproducible solubility profile for this and similar compounds, thereby facilitating informed decisions in process chemistry and formulation development.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[1] Therefore, a thorough understanding of a compound's solubility is paramount from the earliest stages of drug discovery.

6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is a complex arylboronic acid. The boronic acid functional group is pivotal in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning methodology for carbon-carbon bond formation.[2] Arylboronic acids are also investigated for their potential as therapeutic agents themselves.[3] The solubility of this particular molecule will be dictated by the interplay of its various structural features: the lipophilic benzyloxy and methyl groups, the polar boronic acid moiety, and the electron-withdrawing fluorine atom.

This guide will provide the necessary theoretical and practical framework to systematically determine the solubility of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid in a range of common solvents, a crucial step in its journey from a laboratory chemical to a potential drug candidate or a key building block in pharmaceutical synthesis.

Factors Influencing the Solubility of Arylboronic Acids

The solubility of arylboronic acids is a complex phenomenon influenced by several factors at the molecular level. A clear understanding of these factors is essential for rational solvent selection and for interpreting experimental solubility data.

The Impact of Substituents

The nature and position of substituents on the phenyl ring significantly affect the physicochemical properties of arylboronic acids, including their solubility.[2][4]

-

Lipophilicity/Hydrophilicity: The benzyloxy and methyl groups on 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid are expected to increase its solubility in non-polar organic solvents. Conversely, the polar boronic acid group will contribute to its solubility in polar solvents.

-

Electronic Effects: The fluorine atom, being highly electronegative, can influence the acidity of the boronic acid. The pKa of an arylboronic acid is a key determinant of its aqueous solubility, as it governs the extent of ionization in response to pH.[5]

-

Intramolecular Interactions: The presence of an ortho-substituent, such as the fluorine atom in the target molecule, can lead to intramolecular hydrogen bonding, which may affect the crystal lattice energy and, consequently, the solubility.[4]

Solvent Properties

The choice of solvent is critical in solubility determination. Key solvent properties to consider include:

-

Polarity: Phenylboronic acid itself is soluble in most polar organic solvents but has poor solubility in non-polar solvents like hexanes.[6] A range of solvents with varying polarities should be tested to obtain a comprehensive solubility profile.

-

Hydrogen Bonding Capacity: Solvents capable of acting as hydrogen bond donors or acceptors can interact with the boronic acid moiety, facilitating dissolution.

-

pH (for aqueous solutions): The solubility of boronic acids in aqueous media is highly pH-dependent due to the acidic nature of the boronic acid group.[5]

Solid-State Properties

The crystalline form (polymorphism) of a compound can have a significant impact on its solubility. Different polymorphs of the same compound can exhibit different melting points, stabilities, and solubilities. It is crucial to characterize the solid form of the material being tested.

Arylboronic acids also have a propensity to dehydrate to form cyclic anhydrides known as boroxines.[7] The presence of boroxines can complicate solubility measurements, as their solubility characteristics may differ from the parent boronic acid.[3]

Experimental Determination of Solubility

Given the lack of pre-existing data, a systematic experimental approach is required. The following sections detail a robust protocol for determining the solubility of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid.

Materials and Equipment

-

6-Benzyloxy-2-fluoro-3-methylphenylboronic acid (of known purity and solid form)

-

A selection of common laboratory solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, tetrahydrofuran (THF), dichloromethane (DCM), ethyl acetate, toluene, heptane) of appropriate purity.

-

For aqueous solubility: pH buffers (e.g., pH 1.2, 4.5, 6.8)[8][9]

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, HPLC-MS, or a colorimetric assay)

Recommended Experimental Protocol: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[8]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set at a specific temperature (e.g., 25 °C or 37 °C for physiologically relevant data).[9] Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at various time points until the concentration plateaus.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid. Filtration through a solvent-compatible syringe filter (e.g., 0.45 µm) is also a common practice.[10]

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. To prevent precipitation, it may be necessary to dilute the sample immediately with the mobile phase to be used for analysis.[10]

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (HPLC-MS) are highly suitable for this purpose due to their specificity and sensitivity.[11]

-

Data Analysis: Calculate the solubility of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid in each solvent, typically expressed in mg/mL or mol/L.

Diagram of the Shake-Flask Solubility Determination Workflow

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Alternative Method: The Dynamic Method

The dynamic method offers a faster, albeit sometimes less precise, alternative for solubility determination.[2][7] This method involves heating a suspension of the compound in the solvent at a constant rate while monitoring the turbidity. The temperature at which the solution becomes clear is recorded as the solubility temperature for that specific concentration. By repeating this process for different concentrations, a solubility curve can be generated.

Analytical Quantification

The choice of analytical technique for quantifying the dissolved boronic acid is critical for obtaining accurate solubility data.

-

HPLC-UV/MS: This is the gold standard for its ability to separate the analyte of interest from any impurities or degradation products. A validated method with a suitable calibration curve is essential.[11]

-

Colorimetric Methods: Assays using reagents like curcumin can be employed for boron quantification. However, these methods may lack the specificity of chromatographic techniques.[12]

-

Titration: For high concentrations of boronic acids, titration can be an accurate method.[13]

Data Presentation and Interpretation

The experimentally determined solubility data for 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Predicted Solubility Profile of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid in Common Solvents at 25 °C (Hypothetical Data for Illustrative Purposes)

| Solvent | Solvent Polarity Index | Predicted Solubility Category | Rationale |

| Heptane | 0.1 | Very Low | Non-polar solvent, unlikely to dissolve the polar boronic acid. |

| Toluene | 2.4 | Low to Moderate | Aromatic solvent may interact with the phenyl rings, but limited polarity. |

| Dichloromethane | 3.1 | Moderate | Aprotic solvent with some polarity. |

| Ethyl Acetate | 4.4 | Moderate to High | Polar aprotic solvent with hydrogen bond accepting capabilities. |

| Tetrahydrofuran (THF) | 4.0 | High | Polar aprotic ether, often a good solvent for boronic acids.[7] |

| Acetone | 5.1 | High | Polar aprotic ketone, generally a good solvent for boronic acids.[7] |

| Acetonitrile | 5.8 | Moderate | Polar aprotic solvent. |

| Isopropanol | 3.9 | Moderate to High | Polar protic solvent. |

| Ethanol | 4.3 | High | Polar protic solvent, capable of hydrogen bonding. |

| Methanol | 5.1 | High | Highly polar protic solvent. |

| Water (pH 7) | 10.2 | Low | The large lipophilic benzyloxy group is expected to limit aqueous solubility. |

| Water (pH 2) | 10.2 | Low | The compound will be predominantly in its neutral, less soluble form. |

| Water (pH 10) | 10.2 | Moderate | The compound will be deprotonated to its more soluble boronate form. |

Note: This table presents a qualitative prediction based on the principles of "like dissolves like" and the known solubility behavior of similar arylboronic acids.[6][7] Actual experimental data is required for a definitive assessment.

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for the systematic determination of the solubility of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid in common solvents. By following the detailed experimental protocols and considering the underlying physicochemical principles, researchers can generate high-quality, reliable solubility data. This information is invaluable for guiding decisions in process chemistry, such as selecting appropriate solvents for reactions and purifications, as well as in the early stages of formulation development.

Future work should focus on obtaining empirical data for this compound and correlating it with its solid-state properties. Additionally, understanding the degradation pathways of this molecule in different solvents and pH conditions will be crucial for its successful application in drug development.[14]

References

-

Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]

-

In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

-

Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences. [Link]

-

BCS Methodology: Solubility, Permeability & Dissolution. Food and Drug Administration. [Link]

-

Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay. Bio-protocol. [Link]

-

On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules. [Link]

-

The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. [Link]

-

ICH HARMONISED GUIDELINE M9 BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

-

Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. Sumitomo Chemical. [Link]

-

Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

-

Annex 4: Guidance on equilibrium solubility studies for the purpose of classification of an active pharmaceutical ingredient within the Biopharmaceutics Classification System. World Health Organization (WHO). [Link]

-

Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules. [Link]

-

Synthesis and Characterization of Boronate Affinity Three-Dimensionally Ordered Macroporous Materials. Molecules. [Link]

-

Analytical techniques for boron quantification supporting desalination processes-- A review. ResearchGate. [Link]

-

Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

-

Boron testing methods. U.S. Borax. [Link]

-

Synthesis and evaluation of aryl boronic acids as fluorescent artificial receptors for biological carbohydrates. Bioorganic & Medicinal Chemistry. [Link]

-

Phenylboronic acid. Wikipedia. [Link]

-

ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics. [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. fda.gov [fda.gov]

- 9. database.ich.org [database.ich.org]

- 10. who.int [who.int]

- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Boron testing methods | U.S. Borax [borax.com]

- 14. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity and Stability of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid

Introduction: A Versatile Reagent in Modern Drug Discovery

6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is a sophisticated building block of significant interest to researchers in medicinal chemistry and drug development. Its unique trifunctionalized aromatic core, featuring a sterically demanding benzyloxy group, an electron-withdrawing fluorine atom, and an electron-donating methyl group, offers a nuanced platform for the synthesis of complex molecular architectures. The strategic placement of these substituents imparts a distinct reactivity and stability profile, making a thorough understanding of its chemical behavior paramount for its effective utilization. This guide provides an in-depth analysis of the reactivity of 6-benzyloxy-2-fluoro-3-methylphenylboronic acid, with a primary focus on its application in the Suzuki-Miyaura cross-coupling reaction, and a comprehensive overview of its stability and handling requirements.

Reactivity Profile: Navigating Steric and Electronic Effects in Suzuki-Miyaura Coupling

The utility of 6-benzyloxy-2-fluoro-3-methylphenylboronic acid is most prominently demonstrated in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. The interplay of the substituents on the phenyl ring governs the efficiency and outcome of this transformation.

The fluorine atom at the ortho-position to the boronic acid moiety exerts a strong electron-withdrawing inductive effect, which can enhance the Lewis acidity of the boron center. This increased acidity can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. However, the bulky benzyloxy group, also in an ortho-related position (relative to the methyl group), introduces significant steric hindrance around the reactive site. This steric congestion can impede the approach of the palladium complex, potentially slowing down the rate of transmetalation. The meta-positioned methyl group, being electron-donating, has a less pronounced, but still influential, electronic effect on the aromatic ring.

The successful application of this reagent in Suzuki-Miyaura coupling, therefore, necessitates a careful optimization of reaction conditions to balance these competing electronic and steric factors. The choice of palladium catalyst, ligand, base, and solvent system is critical to achieving high yields and minimizing side reactions. For sterically hindered arylboronic acids, bulky and electron-rich phosphine ligands, such as those from the Buchwald or Fu research groups, have been shown to be particularly effective. These ligands promote the formation of a coordinatively unsaturated palladium center, which is more accessible to the sterically encumbered boronic acid.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. A simplified representation of this cycle is depicted below:

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of 6-benzyloxy-2-fluoro-3-methylphenylboronic acid with an aryl bromide. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.

Materials:

-

6-Benzyloxy-2-fluoro-3-methylphenylboronic acid (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)